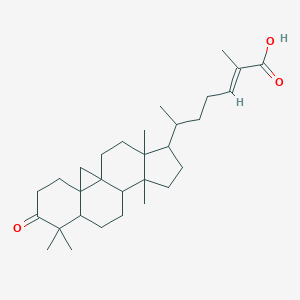

Mangiferonic acid

Description

Significance and Research Trajectory of Natural Product Chemistry in Drug Discovery

Natural products, which are chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery. These substances, derived from sources such as plants, microorganisms, and animals, exhibit a vast structural and chemical diversity that is unparalleled by synthetic compound libraries. scielo.brscirp.org This diversity provides a rich resource for identifying novel pharmacophores and molecular scaffolds that can be developed into new therapeutic agents. researchgate.net In fact, a significant percentage of modern pharmaceuticals, particularly in areas like oncology and infectious diseases, have their origins in natural products. scielo.brscirp.org

The trajectory of natural product research has evolved significantly with technological advancements. Historically, the process involved the collection of medicinal plants or other natural sources, followed by extraction and bioassay-guided fractionation to isolate active compounds. openaccessjournals.com While effective, this process could be slow and labor-intensive. researchgate.net Contemporary approaches have integrated high-throughput screening, genomics, and sophisticated analytical techniques to accelerate the discovery process. researchgate.net These modern methods allow for the rapid identification of bioactive compounds and their mechanisms of action, revitalizing interest in natural products as a source for new drug leads. researchgate.net

The importance of natural products in drug discovery is multifaceted. They often possess unique and complex three-dimensional structures that are optimized for interacting with biological targets. scielo.br Furthermore, many natural products have a long history of use in traditional medicine, providing a valuable starting point for research and a degree of confidence in their biological activity. openaccessjournals.com As researchers continue to explore the immense biodiversity of our planet, natural product chemistry is poised to remain a critical component of the search for novel medicines to address a wide range of human diseases. scielo.brresearchgate.net

Historical Context of Mangiferonic Acid Discovery and Initial Characterization

This compound was first identified and characterized from the bark of the mango tree, Mangifera indica. researchgate.net The initial investigations into the chemical constituents of M. indica led to the isolation of several triterpenoids, including this compound. Its structure was established through spectral analysis and X-ray diffraction studies. researchgate.net

Subsequent research has identified this compound in various other plant species, including those of the genus Alnus, where it is considered a specific chemical marker for Alnus nepalensis. nih.govresearchgate.net It has also been found in Mangifera pajang and as a component of propolis from different geographic regions. d-nb.infocore.ac.uknih.gov The identification of this compound in Martynia annua leaves was achieved using High-Performance Thin-Layer Chromatography (HPTLC) and spectroscopic methods. neuroquantology.com

The initial characterization of this compound laid the groundwork for further investigation into its chemical properties and potential biological activities. Its presence in multiple plant species, often those with a history of use in traditional medicine, has spurred further research into its pharmacological potential. neuroquantology.comresearchhub.comigmpublication.org

Classification and Structural Framework of this compound within Triterpenoids

This compound is classified as a tetracyclic triterpenoid. nih.gov More specifically, it belongs to the cycloartane subgroup of triterpenoids. foodb.caacs.org Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene.

The structural framework of cycloartane triterpenoids is characterized by a distinctive feature: a cyclopropane ring fused to the steroid-like nucleus at the C-9 and C-10 positions. acs.org This 9,19-cyclo-lanostane skeleton is a key identifying feature of this class of compounds. foodb.ca this compound's chemical formula is C₃₀H₄₆O₃. nih.gov

The basic cycloartane skeleton can be modified in various ways, leading to a wide array of derivatives with different functional groups and stereochemistry. nih.govsci-hub.seacs.org These modifications can significantly influence the biological properties of the resulting compounds. The structure of this compound includes a carboxylic acid group, which contributes to its acidic nature. nih.gov

Propriétés

Numéro CAS |

13878-90-5 |

|---|---|

Formule moléculaire |

C30H46O3 |

Poids moléculaire |

454.7 g/mol |

Nom IUPAC |

(E,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Clé InChI |

MZPNVEOVZSHYMZ-NTXGJNAHSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

SMILES isomérique |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

SMILES canonique |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

melting_point |

187-189°C |

Description physique |

Solid |

Origine du produit |

United States |

Natural Occurrence and Chemodiversity of Mangiferonic Acid

Botanical and Biological Sources of Mangiferonic Acid

Mangifera indica Species and Related Genera

This compound is notably present in the genus Mangifera, which belongs to the Anacardiaceae family. The most well-known species in this genus is Mangifera indica, commonly known as the mango tree. nih.govneist.res.in Different parts of the mango tree, including the stem bark, resin, and leaves, have been found to contain this compound. nih.govresearchhub.comffhdj.com

Research has led to the isolation of this compound from various parts of Mangifera indica. For instance, studies on the stem bark have confirmed the presence of this compound alongside other related compounds. ffhdj.com The resin of M. indica is another significant source from which this compound and its derivatives, such as mangiferolic acid and ambonic acid, have been isolated. dntb.gov.uanih.gov Furthermore, phytochemical analyses of mango leaves have also identified this compound as one of its terpenoid constituents. researchhub.comnih.gov

Beyond Mangifera indica, this compound has been isolated from other species within the same genus. Phytochemical investigations of Mangifera pajang, another species in the mango family, have revealed the presence of this compound in its stem bark. springermedizin.denih.govd-nb.info This suggests that the compound may be characteristic of the Mangifera genus.

Propolis from Tetragonula sapiens and Other Apicultural Sources

This compound has been identified as a significant component of propolis, a resinous substance produced by bees. researchgate.net Specifically, propolis from the stingless bee Tetragonula sapiens collected in Southeast Sulawesi, Indonesia, has been found to be rich in cycloartane-type triterpenes, including this compound. dntb.gov.uanih.govresearchgate.net

Studies have shown a strong link between the chemical composition of this propolis and the resin of Mangifera indica. dntb.gov.uanih.gov The similar HPLC chromatograms of the ethanol extracts of both the propolis and the mango resin suggest that Mangifera indica is the botanical source of the propolis collected by Tetragonula sapiens. dntb.gov.uanih.govresearchgate.net Five distinct cycloartane-type triterpenes were isolated from this propolis: mangiferolic acid, cycloartenol, ambonic acid, this compound, and ambolic acid. dntb.gov.uanih.gov

Further research on propolis from other stingless bees, such as Heterotrigona fimbriata, has also led to the isolation of this compound. unmul.ac.id This indicates that the compound is not limited to a single species of bee but may be found in the propolis of various species that forage on Mangifera trees.

Other Plant Species (e.g., Martynia annua, Illicium difengpi, Alnus nepalensis)

This compound's natural occurrence extends beyond the Mangifera genus and associated bee products. It has been identified and isolated from several other distinct plant species.

Martynia annua : This herbaceous plant, belonging to the Martyniaceae family, has been found to contain this compound in its leaves. neuroquantology.com It is recognized in traditional medicine and grows wild throughout India. ijam.co.in

Illicium difengpi : A member of the Schisandraceae family, this evergreen shrub is endemic to the karst mountain regions of southwestern China. wikipedia.orgmdpi.com The bark of Illicium difengpi has been a source for the isolation of several triterpene acids, including this compound. mdpi.comnih.govbiocrick.comchemfaces.com

Alnus nepalensis : This tree from the Betulaceae family is another botanical source of this compound. nih.govresearchgate.net The compound has been isolated from its leaves. nih.govresearchgate.net

Geographic Distribution and Ecological Relevance of this compound-Producing Organisms

The organisms that produce this compound are found in diverse geographical locations, reflecting the wide distribution of the respective plant species.

Mangifera indica is a large evergreen tree native to South Asia but is now cultivated in tropical and subtropical regions worldwide. nih.gov Its ability to thrive in various climates contributes to the widespread availability of this compound.

Tetragonula sapiens , the stingless bee species whose propolis contains this compound, is found in Southeast Asia. The chemical profile of its propolis is directly influenced by the local flora, particularly the prevalence of Mangifera indica trees in its foraging area in regions like Southeast Sulawesi, Indonesia. dntb.gov.uaresearchgate.netresearchgate.net

Martynia annua is an annual herb that is widely distributed throughout India. ijam.co.insciensage.info It is often found as a weed in cultivated fields and wastelands. ijam.co.in

Illicium difengpi has a much more restricted distribution, being endemic to the karst mountain regions of Guangxi province in southwestern China, with smaller populations in the Yunnan province and Vietnam. wikipedia.orgmdpi.com It typically grows in sparse forests on rocky, limestone hills at altitudes between 450 and 1200 meters. wikipedia.orgefloras.org The plant is adapted to harsh conditions, including drought and high temperatures. wikipedia.org

Alnus nepalensis is distributed across the Himalayas and has been noted in regions like Korea, China, and Japan. nih.govresearchgate.net

The presence of this compound in these varied organisms and environments suggests its potential ecological roles, which may include defense against herbivores or pathogens.

Chemodiversity and Chemotaxonomic Significance of this compound

This compound is part of a diverse class of cycloartane-type triterpenes. Its chemical structure and the presence of related compounds in the same plant or propolis sample highlight the chemodiversity within these natural sources. For instance, in Mangifera indica and the propolis from Tetragonula sapiens, this compound is found alongside mangiferolic acid, ambonic acid, and ambolic acid. dntb.gov.uanih.gov

The occurrence of this compound and its derivatives can have chemotaxonomic significance, helping to classify and differentiate between plant species. For example, within the genus Alnus, this compound has been identified as a specific chemical marker for Alnus nepalensis. researchgate.netresearchgate.netscispace.comnii.ac.jp Its presence in A. nepalensis and its absence in other studied Alnus species suggests a unique biosynthetic pathway in this particular species. nih.govresearchgate.net

The co-occurrence of this compound with other triterpenoids in the Mangifera genus also provides chemotaxonomic insights. The consistent presence of these cycloartane triterpenes in different Mangifera species, such as M. indica and M. pajang, reinforces their chemical relationship. springermedizin.ded-nb.info

Table 1: Natural Sources of this compound

| Botanical/Biological Source | Family | Part(s) Containing this compound | Geographic Distribution of Source |

|---|---|---|---|

| Mangifera indica (Mango) | Anacardiaceae | Stem bark, resin, leaves nih.govresearchhub.comffhdj.com | Tropical and subtropical regions worldwide nih.gov |

| Mangifera pajang | Anacardiaceae | Stem bark springermedizin.denih.govd-nb.info | Southeast Asia |

| Propolis from Tetragonula sapiens | Apidae | Propolis dntb.gov.uanih.govresearchgate.net | Southeast Asia (specifically Southeast Sulawesi, Indonesia) dntb.gov.uaresearchgate.net |

| Propolis from Heterotrigona fimbriata | Apidae | Propolis unmul.ac.id | Southeast Asia |

| Martynia annua | Martyniaceae | Leaves neuroquantology.com | India ijam.co.in |

| Illicium difengpi | Schisandraceae | Bark mdpi.comnih.govbiocrick.comchemfaces.com | Southwestern China, Vietnam wikipedia.orgmdpi.com |

| Alnus nepalensis | Betulaceae | Leaves nih.govresearchgate.net | Himalayas, Korea, China, Japan nih.govresearchgate.net |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14034474 |

| Mangiferolic acid | 4184-34-3 |

| Ambonic acid | 13903138 |

| Ambolic acid | 10251147 |

| Cycloartenol | 92043 |

| Betulinic acid | 64971 |

Isolation, Purification, and Advanced Analytical Methodologies for Mangiferonic Acid

Advanced Extraction Techniques

The initial step in isolating mangiferonic acid is its extraction from the raw plant material. This process has evolved from traditional solvent-based methods to more efficient and environmentally friendly technologies.

Solvent-based extraction remains a fundamental technique for the isolation of this compound. The choice of solvent is critical and is typically based on the polarity of the target compound. A common strategy involves successive extraction with a series of solvents of increasing polarity to separate compounds based on their solubility.

For instance, the ground plant material, such as the stem bark of Mangifera pajang, can be subjected to cold maceration, a process where the material is soaked in a solvent for an extended period. springermedizin.de This is often performed sequentially with petroleum ether, chloroform, ethyl acetate, and methanol. springermedizin.de this compound is typically found in the less polar extracts like petroleum ether and chloroform. springermedizin.de Another approach involves using a Soxhlet extractor, which allows for continuous extraction with a heated solvent, enhancing efficiency. neuroquantology.com Solvents such as petroleum ether, acetone, chloroform, and ethanol have been utilized in this method for extracting compounds from the leaves of Martynia annua. neuroquantology.com

The selection of solvents is crucial for maximizing the yield of this compound while minimizing the co-extraction of impurities. The table below summarizes various solvent systems used in the extraction of this compound and related compounds.

| Plant Source | Extraction Method | Solvents Used | Reference |

| Mangifera pajang (Stem Bark) | Cold Maceration | Petroleum ether, Chloroform, Ethyl acetate, Methanol | springermedizin.de |

| Martynia annua (Leaves) | Soxhlet Extraction | Petroleum ether, Acetone, Chloroform, Ethanol | neuroquantology.com |

| Propolis (Cameroonian) | Maceration | Ethanol-water mixture | semanticscholar.orgnih.gov |

| Propolis (Papua New Guinea) | Not specified | Not specified | mdpi.com |

While traditional solvent extraction is effective, emerging technologies offer advantages such as reduced solvent consumption, shorter extraction times, and increased efficiency. Technologies like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been successfully applied for the extraction of related compounds, such as mangiferin, from mango leaves. mdpi.comresearchgate.netnih.gov

In MAE, microwave energy is used to heat the solvent and sample, leading to a more rapid and efficient extraction. researchgate.net UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer of the target compound into the solvent. mdpi.com Although the specific application of these advanced techniques for the extraction of this compound is not yet widely reported, their success with structurally similar compounds suggests their potential for future applications.

Solvent-Based Extraction Approaches

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Planar chromatography, particularly Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the initial analysis of extracts and for monitoring the progress of purification. neuroquantology.com These techniques are rapid, require small amounts of sample, and can be used to determine the optimal solvent system for column chromatography.

For the analysis of this compound, pre-coated silica gel plates are commonly used as the stationary phase. A suitable mobile phase, which is a mixture of solvents, is chosen to achieve good separation of the compounds. One study identified a solvent system of Toluene: Chloroform: Acetone: Petroleum ether: Methanol (4:3.5:2.5:0.5:0.5 v/v) as effective for separating this compound in extracts from Martynia annua. neuroquantology.com After development, the separated compounds on the TLC/HPTLC plate can be visualized under UV light or by spraying with a derivatizing agent. neuroquantology.com HPTLC offers higher resolution and sensitivity compared to conventional TLC, making it suitable for quantitative analysis as well. neuroquantology.com

Column chromatography is the cornerstone for the preparative purification of this compound from crude extracts. springermedizin.demdpi.comresearchgate.netfigshare.comnih.gov

Silica Gel Column Chromatography: This is the most widely used technique for the isolation of this compound. springermedizin.demdpi.comresearchgate.netfigshare.comnih.gov Silica gel, a polar adsorbent, serves as the stationary phase. column-chromatography.com The crude extract is loaded onto the top of the column, and a mobile phase (eluent) is passed through it. Compounds are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. Non-polar compounds elute first, followed by more polar compounds. For the purification of this compound, a gradient of hexane and ethyl acetate is often employed as the mobile phase. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure compound. researchgate.net

Reverse-Phase Column Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. chiraltech.com This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier. While less commonly reported for the preparative isolation of this compound, it is a powerful tool for the purification of polar compounds and can be used for further purification if needed. The use of an acidified mobile phase can improve the peak shape and separation of acidic compounds like this compound. biotage.com

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique used for the final purification, quantification, and analysis of this compound. semanticscholar.orgfigshare.comresearchgate.net It offers superior resolution and sensitivity compared to other chromatographic methods.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and related compounds. biotech-asia.orgnih.gov A non-polar stationary phase, such as a C18 column, is typically used. nih.govbiotech-asia.org The mobile phase is a mixture of a polar solvent, often water or a buffer, and an organic modifier like acetonitrile or methanol. biotech-asia.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve the peak shape and resolution of acidic compounds like this compound by suppressing their ionization. chiraltech.comnih.gov Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. biotech-asia.org

The table below summarizes the HPLC conditions used for the analysis of extracts containing this compound and related compounds.

| Stationary Phase | Mobile Phase | Detection | Reference |

| C-18/ODS | Acetonitrile and 3% acetic acid in water | 25°C | nih.gov |

| Lichrospher® 100; RP-18e (5 µm) | Acetonitrile and Potassium dihydrogen orthophosphate buffer (pH 2.5-2.8) | 254 nm | biotech-asia.org |

| Kinetex XB-C18 column | 0.1% formic acid: acetonitrile (87:13) | 256 nm | nih.gov |

| Purospher RP-18 endcapped | Methanol: phosphoric acid 0.1% (v/v) (31:69) | 258 nm | unpatti.ac.id |

Column Chromatography Techniques (e.g., Silica Gel, Reverse-Phase)

Spectroscopic and Spectrometric Characterization Methods

The structural determination of this compound is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other complementary spectroscopic techniques like Ultraviolet (UV) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of this compound. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's architecture. researchgate.netresearchgate.netnih.gov

Full and unambiguous assignments of ¹H and ¹³C NMR data have been reported for this compound, often isolated from natural sources like the stem bark of Mangifera indica. researchgate.netresearchgate.netnih.gov The characteristic signals in the NMR spectra confirm its identity as a 9,19-cyclolanostane derivative. researchgate.net For instance, the ¹H NMR spectrum of this compound typically shows signals for a cyclopropane methylene group at approximately δ 0.33 and 0.55 ppm. researchgate.net

Detailed 1D and 2D NMR analyses are essential for the complete structural assignment. researchgate.netresearchgate.net These advanced NMR techniques help to resolve complex spin systems and establish through-bond and through-space correlations between protons and carbons.

¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ ppm) |

| H-19a | 0.33 (d, J=4.0 Hz) |

| H-19b | 0.55 (d, J=4.0 Hz) |

| H-21 | 1.01 (d, J=7.0 Hz) |

| H-27 | 1.10 (s) |

| H-28 | 0.90 (s) |

| H-29 | 0.98 (s) |

| H-30 | 1.00 (s) |

| H-24 | 6.80 (t, J=7.5 Hz) |

¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ ppm) |

| C-1 | 35.8 |

| C-2 | 34.1 |

| C-3 | 215.7 |

| C-4 | 48.2 |

| C-5 | 49.8 |

| C-9 | 20.0 |

| C-10 | 26.3 |

| C-19 | 29.8 |

| C-24 | 126.5 |

| C-25 | 145.8 |

| C-26 | 172.7 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. researchgate.netnih.govnih.gov High-Resolution Liquid Chromatography-Mass Spectrometry (HRLCMS) is particularly valuable for identifying this compound in complex mixtures, such as plant extracts. neuroquantology.comresearchgate.net

The molecular formula of this compound is C₃₀H₄₆O₃. nih.gov Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at an m/z ratio of 454, corresponding to its molecular weight. researchgate.netnih.gov The exact mass, as determined by high-resolution mass spectrometry, is approximately 454.3447 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. For cycloartane-type triterpenes like this compound, characteristic fragmentation pathways help to confirm the presence of specific structural motifs. researchgate.netresearchgate.net Analysis of these fragments allows researchers to piece together the structure of the parent molecule.

In addition to NMR and MS, other spectroscopic techniques such as Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups. nih.gov Characteristic absorption bands include:

~3306 cm⁻¹: Indicative of an O-H stretching vibration, likely from the carboxylic acid group. nih.gov

~3067 cm⁻¹: Suggests the presence of C-H stretching from the cyclopropane ring. nih.gov

~1681-1687 cm⁻¹: A strong absorption band characteristic of a C=O stretching vibration from an α,β-unsaturated carboxylic acid. researchgate.netnih.gov

~1642 cm⁻¹: Corresponds to a C=C stretching vibration. nih.gov

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in a solvent like methanol is used to identify the presence of chromophores, particularly the α,β-unsaturated carbonyl system. researchgate.netneuroquantology.com This conjugated system typically results in a characteristic absorption maximum in the UV region.

Biosynthetic Pathways and Metabolic Engineering of Mangiferonic Acid

Proposed Biosynthetic Routes for Cycloartane Triterpenoids

Mangiferonic acid belongs to the cycloartane class of triterpenoids. The biosynthesis of these compounds is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. mdpi.comontosight.ai This foundational step is catalyzed by oxidosqualene cyclases (OSCs), a family of enzymes pivotal to the diversification of triterpene scaffolds. mdpi.com

In plants, the primary route for sterol and cycloartane triterpenoid biosynthesis involves the enzyme cycloartenol synthase (CAS). mdpi.compnas.org This enzyme facilitates the cyclization of (S)-2,3-epoxysqualene into cycloartenol, which features a characteristic cyclopropane ring. ontosight.aiwikipedia.orgwikipedia.org The formation of cycloartenol represents a significant branch point, directing carbon flux away from the synthesis of other triterpenoids like lanosterol, which is more common in animals and fungi. wikipedia.orgfrontiersin.org

The proposed mechanism for CAS involves a series of intricate steps:

Protonation and Ring Opening : The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene. mdpi.com

Cyclization Cascade : A cascade of ring closures forms the tetracyclic structure. wikipedia.org

Rearrangement and Deprotonation : A series of 1,2-hydride and methyl shifts, followed by deprotonation, ultimately yields the cycloartane skeleton. wikipedia.orgacs.org

Once the fundamental cycloartane scaffold is formed, it undergoes various modifications, leading to a vast diversity of cycloartane-type triterpenoids. nih.gov These modifications often involve oxidation, glycosylation, and other enzymatic reactions that alter the functional groups on the molecule. mdpi.comnih.gov

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of this compound from the initial cycloartenol precursor involves a series of specific enzymatic modifications. While the complete pathway has not been fully elucidated, it is hypothesized to involve several key enzyme families.

The primary enzyme responsible for the creation of the core cycloartane structure is cycloartenol synthase (CAS) . mdpi.comnih.gov This enzyme belongs to the oxidosqualene cyclase (OSC) family and specifically catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. mdpi.commdpi.com

Following the formation of cycloartenol, the structure undergoes further modifications, primarily through oxidation reactions. These reactions are mainly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s) . mdpi.comfrontiersin.org These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at various positions on the triterpenoid backbone, which is a critical step in generating the structural diversity seen in cycloartane triterpenoids. mdpi.comnih.gov The conversion of cycloartenol to this compound likely involves specific CYP450s that perform targeted oxidations on the molecule.

Other potential enzymes that may be involved include:

Dehydrogenases : These enzymes could be responsible for the formation of ketone groups.

Isomerases : These may play a role in rearranging the molecular structure.

The precise sequence of these enzymatic reactions and the specific enzymes involved in the biosynthesis of this compound are areas of ongoing research.

Genetic Regulation of this compound Accumulation

The accumulation of this compound is a genetically controlled process, influenced by the expression of various genes involved in its biosynthetic pathway. Research suggests that the regulation occurs at multiple levels, from the initial steps of the triterpenoid pathway to the final modification steps.

Key genes and regulatory elements include:

Cytochrome P450 (CYP450) Genes : The expression of specific CYP450 genes is crucial for the modification of the cycloartenol skeleton. The co-expression of these genes with OSCs is thought to be a key regulatory mechanism. mdpi.com

Transcription Factors (TFs) : Various families of transcription factors are believed to regulate the expression of biosynthetic genes. These include:

MYB

WRKY

bHLH

ERF

Integrated transcriptomic and metabolomic analyses have shown correlations between the expression levels of certain transcription factors and the accumulation of triterpenoids, including this compound. For instance, some studies have indicated that certain TFs are negatively correlated with this compound accumulation, suggesting a complex regulatory network.

Further research is needed to fully understand the intricate network of transcription factors and other regulatory proteins that control the biosynthesis and accumulation of this compound in plants.

Biotechnological Approaches for Enhanced this compound Production

The potential applications of this compound have driven interest in developing biotechnological methods for its large-scale and sustainable production. These approaches aim to overcome the limitations of relying on natural plant sources, which can be affected by geographical location, climate, and low yields.

Cell Culture and Plant Tissue Culture Systems

Plant cell and tissue culture techniques offer a controlled environment for the production of secondary metabolites like this compound. This approach is based on the principle of totipotency, where plant cells can be cultured in vitro to produce undifferentiated cell masses (callus) or organized tissues.

Key aspects of these systems include:

Establishment of Cultures : Cultures are typically initiated from explants (small pieces of plant tissue) grown on a sterile nutrient medium, such as Murashige and Skoog (MS) medium.

Optimization of Culture Conditions : The production of this compound can be enhanced by optimizing various factors, including the composition of the culture medium, plant growth regulators (e.g., auxins and cytokinins), light, and temperature.

Elicitation : The addition of elicitors (compounds that trigger defense responses in plants) to the culture medium can stimulate the production of secondary metabolites.

Cell Line Selection : Selecting high-yielding cell lines is a crucial step for improving the productivity of the culture system.

While plant cell cultures can offer a continuous and reliable source of this compound, challenges such as low yields and genetic instability remain areas of active research.

Microbial Fermentation and Synthetic Biology Platforms

Microbial fermentation, coupled with synthetic biology, presents a promising alternative for the production of this compound. This approach involves engineering microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce the compound.

The process typically involves:

Heterologous Expression : The genes encoding the biosynthetic enzymes for this compound from the source plant are identified and transferred into a microbial host.

Metabolic Engineering : The host organism's metabolism is engineered to increase the supply of precursors, such as 2,3-oxidosqualene, and to optimize the expression of the biosynthetic pathway genes.

Fermentation : The engineered microbes are grown in large-scale fermenters under controlled conditions to produce this compound.

This approach offers several advantages, including high productivity, scalability, and independence from plant sources. However, it requires a deep understanding of the biosynthetic pathway and sophisticated genetic engineering tools to successfully reconstruct the complex multi-step synthesis of this compound in a microbial host.

Structure-activity Relationship Sar Studies of Mangiferonic Acid and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of mangiferonic acid, particularly its ability to inhibit the α-glucosidase enzyme, is highly dependent on specific functional groups and structural motifs within its cycloartane skeleton. Research has systematically explored how modifications to these key features impact its efficacy.

Influence of Ketone Group at C-3 on Activity

The presence of a ketone group at the C-3 position of the cycloartane core is a critical determinant of this compound's potent α-glucosidase inhibitory activity. Studies comparing this compound with its analogue, mangiferolic acid—which possesses a hydroxyl (β-OH) group at the same C-3 position—demonstrate a significant drop in activity upon reduction of the ketone. For instance, this compound exhibits an IC₅₀ value of 2.46 µM against α-glucosidase, whereas replacing the C-3 ketone with a hydroxyl group in mangiferolic acid weakens the activity, resulting in an IC₅₀ of 5.52 µM. nih.gov This suggests that the ketone functionality is vital for the molecule's interaction with the enzyme's active site. This finding is further supported when comparing ambonic acid (C-3 ketone) with ambolic acid (C-3 β-OH), where the activity is reduced by nearly half upon replacement of the ketone. thegoodscentscompany.com The C-3 ketone appears to be a common feature among potent cycloartane-type α-glucosidase inhibitors. nih.govthegoodscentscompany.com

Role of Double Bonds at C-24 and C-25 in Modulating Effects

The configuration of the side chain, specifically the presence of a double bond between carbons C-24 and C-25, is another key structural feature for enhancing α-glucosidase inhibitory activity. nih.govwikipedia.org When this double bond is shifted, as seen in the comparison between this compound and ambonic acid, there is a noticeable, albeit smaller, decrease in inhibitory effect. This compound, with its C-24/C-25 double bond, is a more potent inhibitor (IC₅₀ 2.46 µM) than ambonic acid (IC₅₀ 3.01 µM), where the double bond is located at C-31. nih.gov This indicates that while the presence of a double bond in the side chain is important, its specific location at C-24/C-25 is optimal for maximizing the inhibitory action against α-glucosidase. nih.gov

Significance of Carboxylic Group at C-26

The carboxylic acid group at the C-26 position is of paramount importance for the biological activity of this compound. nih.govwikipedia.org Its contribution is clearly illustrated when comparing this compound to related cycloartane triterpenes that lack this feature. For example, cycloartenol, which has a methyl group at C-26 instead of a carboxylic acid, shows significantly weaker α-glucosidase inhibitory activity (IC₅₀ 10.72 µM) compared to this compound (IC₅₀ 2.46 µM). nih.gov This highlights that the carboxyl group is a more influential substituent for inhibitory activity than a methyl group at this position. nih.govwikipedia.org The acidic nature and potential for hydrogen bonding of the carboxylic acid likely play a crucial role in the binding mechanism to the target enzyme.

Comparative Analysis with Structurally Related Cycloartane Triterpenes

The structure-activity relationship of this compound is best understood through comparative analysis with other naturally occurring cycloartane triterpenes. A study on compounds isolated from Indonesian stingless bee propolis provides a clear comparison of their α-glucosidase inhibitory activities. nih.govthegoodscentscompany.com

This compound was identified as the most potent inhibitor among the tested compounds. nih.govwikipedia.orgthegoodscentscompany.com Its superior activity is attributed to the combined presence of the C-3 ketone, the C-24/C-25 double bond, and the C-26 carboxylic acid. nih.gov

| Compound | Key Structural Differences from this compound | α-Glucosidase IC₅₀ (µM) |

| This compound | - | 2.46 |

| Mangiferolic acid | C-3 hydroxyl group (instead of ketone) | 5.52 |

| Ambonic acid | Double bond at C-31 (instead of C-24/C-25) | 3.01 |

| Ambolic acid | C-3 hydroxyl group; double bond at C-31 | 4.31 |

| Cycloartenol | C-3 hydroxyl group; C-26 methyl group (instead of carboxylic acid) | 10.72 |

| Data sourced from Pujirahayu et al., 2019. nih.govhmdb.ca |

This comparative data systematically underscores the hierarchical importance of the functional groups: the C-3 ketone and the C-26 carboxylic acid are major contributors to the high inhibitory activity, while the position of the side-chain double bond provides a fine-tuning of this effect. nih.gov Furthermore, the activity of this compound is comparable to another reported cycloartane, 24-methylenecycloartenone (IC₅₀ of 2.36 μM), which also features a ketone at C-3, reinforcing the significance of this structural element. nih.govthegoodscentscompany.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are increasingly used to predict and explain the biological activities of natural products, offering insights that complement experimental SAR data.

Molecular docking simulations have been employed to investigate the binding interactions of this compound with various protein targets. In a study targeting proteins relevant to colorectal cancer, this compound demonstrated a strong binding affinity of -11.1 kcal/mol. journalsarjnp.com This was comparable to its analogue mangiferolic acid (-11.0 kcal/mol) and ambonic acid (-11.2 kcal/mol), suggesting these compounds can fit well within the protein's binding cavity. journalsarjnp.com Another docking study against Leishmania donovani adenosylmethionine decarboxylase showed this compound binding with an energy of -8.27 kcal/mol, forming interactions with key amino acid residues. jabonline.in Such studies help visualize the specific atomic interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a molecular basis for the observed biological activity.

While specific QSAR models focused solely on this compound analogues are not widely reported, broader computational screenings have highlighted its favorable drug-like properties. For instance, a pkCSM analysis noted that this compound is predicted to have high intestinal absorption and low toxicity, characteristics that are crucial for a potential therapeutic agent. researchgate.net These computational predictions help to prioritize compounds for further development and can guide the design of new analogues with improved properties.

Preclinical Biological and Pharmacological Investigations of Mangiferonic Acid

In Vitro Studies on Enzyme Modulation

α-Glucosidase Inhibitory Activity and Mechanistic Insights

Mangiferonic acid has demonstrated notable inhibitory effects against α-glucosidase, an enzyme crucial for carbohydrate digestion and blood glucose regulation. wikipedia.orguni.luepa.gov In a study of cycloartane-type triterpenes isolated from Indonesian stingless bee propolis, this compound emerged as the most potent α-glucosidase inhibitor with an IC₅₀ value of 2.46 µM. wikipedia.orguni.lu This activity was substantially stronger than the standard, (-)-epicatechin, which had an IC₅₀ of 1991.1 µM. wikipedia.org

Further mechanistic studies revealed that the five cycloartane-type triterpenes tested, including this compound, exhibited uncompetitive and mixed inhibition types. poliklinika-harni.hr Structure-activity relationship analyses suggest that the ketone group at the C-3 position and the double bonds at C-24 and C-25 are critical for enhancing α-glucosidase inhibitory activity. wikipedia.orguni.lu Additionally, the presence of a carboxylic group at C-26 was found to be more important for increasing inhibitory action compared to a methyl group. uni.lu These findings highlight the specific structural features of this compound that contribute to its potent enzyme-inhibiting capabilities. wikipedia.org

| Compound | Source | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Indonesian Stingless Bee Propolis | 2.46 | Uncompetitive/Mixed |

| Ambonic acid | Indonesian Stingless Bee Propolis | 3.48 | Uncompetitive/Mixed |

| Mangiferolic acid | Indonesian Stingless Bee Propolis | 6.45 | Uncompetitive/Mixed |

| Ambolic acid | Indonesian Stingless Bee Propolis | 9.75 | Uncompetitive/Mixed |

| Cycloartenol | Indonesian Stingless Bee Propolis | 10.72 | Uncompetitive/Mixed |

| (-)-Epicatechin (Standard) | N/A | 1991.1 | N/A |

Other Relevant Enzyme Targets

Based on the available scientific literature, the primary focus of enzyme modulation studies for isolated this compound has been on α-glucosidase. There is limited specific information regarding its inhibitory effects on other significant enzyme targets such as pancreatic lipase, cyclooxygenase (COX), or lipoxygenase (LOX). While some studies have investigated extracts from the Mangifera genus against these enzymes, the precise contribution of this compound to these activities has not been elucidated.

Antioxidant Activity Assessment

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been evaluated using various assays, most notably the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging test. However, the results from these studies are conflicting.

One study investigating phytochemicals from Mangifera pajang reported that this compound was inactive in the DPPH assay, with an IC₅₀ value greater than 300 μg/mL. foodb.canih.gov In contrast, another comprehensive study on triterpenes from propolis found that this compound possessed moderate to high antioxidant activity, with a reported IC₅₀ value of 37.74 ± 6.55 µM. wikipedia.orguni.lupoliklinika-harni.hr Another report also noted that cycloartane-type triterpenes, including this compound, isolated from T. sapiens showed moderate-high antioxidant activity. nih.gov This discrepancy suggests that the antioxidant capacity of this compound may be influenced by the source from which it is isolated or the specific assay conditions.

Cellular Antioxidant Mechanisms

Direct investigations into the cellular antioxidant mechanisms of this compound, such as its influence on endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) or key signaling pathways like the Nrf2 pathway, are limited in the current literature.

However, studies on the structurally related compound mangiferin have shown that it can exert neuroprotective effects by activating the Nrf2 antioxidant response signaling pathway. nih.govnih.govfrontiersin.org Activation of Nrf2 is a critical cellular defense mechanism against oxidative stress, leading to the upregulation of numerous antioxidant and detoxification genes. mdpi.com Given the structural similarity between mangiferin and this compound, it is plausible that this compound may share similar cellular antioxidant mechanisms. This remains a key area for future research to fully understand its biological effects.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

This compound has been subjected to several studies to determine its potential as an anticancer agent, with research showing varied cytotoxic effects against different human cancer cell lines.

In one study, this compound demonstrated moderate cytotoxic activity against the human colon cancer cell line HT-29, with an IC₅₀ value of 18.03 ± 0.75 μg/mL. foodb.canih.gov Another investigation, which isolated the compound from Homotrigona fimbriata propolis, found strong cytotoxicity against the human breast cancer cell line MCF-7, with an IC₅₀ of 96.76 µM (43.96 µg/mL). dntb.gov.ua However, in the same study, its activity against human cervical cancer (HeLa) and human colon adenocarcinoma (Caco-2) cells was weaker, with IC₅₀ values exceeding 110.04 µM (50.00 µg/mL). dntb.gov.ua

Conversely, some reports indicate insignificant anticancer activity. Research cited in a study on Mangifera pajang noted that this compound showed poor activity, with IC₅₀ values around 100 μg/mL against several murine and human cancer cell lines, including HeLa, lung A549 adenocarcinoma, and HT-1080 fibrosarcoma. foodb.canih.gov These differing results highlight the cell-line-specific nature of this compound's cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| HT-29 | Colon Cancer | 18.03 ± 0.75 μg/mL | foodb.canih.gov |

| MCF-7 | Breast Cancer | 96.76 µM (43.96 µg/mL) | dntb.gov.ua |

| HeLa | Cervical Cancer | >110.04 µM (>50.00 µg/mL) | dntb.gov.ua |

| Caco-2 | Colon Adenocarcinoma | >110.04 µM (>50.00 µg/mL) | dntb.gov.ua |

| Various Murine & Human Lines (e.g., HeLa, A549, HT-1080) | Colon, Melanoma, Lung, Cervical, Fibrosarcoma | ~100 μg/mL (Insignificant) | foodb.canih.gov |

Compound Identification

| Compound Name | PubChem CID |

|---|---|

| This compound | 14034474 |

| Ambonic acid | 78385012 |

| Ambolic acid | 78385010 |

| Cycloartenol | 92110 |

| Lupeol | 259846 |

| Methyl gallate | 7428 |

| Quercitrin | 5280459 |

| 3β-hydroxy-cycloart-24-ene-26-oic acid | Not available in PubChem |

Evaluation in Human Breast Cancer (MCF-7) Models

The cytotoxic activity of this compound against the human breast cancer cell line MCF-7 has yielded conflicting results across different studies. One study, which evaluated the compound isolated from Mangifera pajang, reported that this compound was inactive, with a half-maximal inhibitory concentration (IC50) value greater than 30 μg/mL. researchgate.net In contrast, another investigation using this compound isolated from the propolis of the stingless bee Homotrigona fimbriata demonstrated strong cytotoxicity. nih.gov This study recorded an IC50 value of 96.76 µM, which corresponds to 43.96 µg/mL. nih.govunmul.ac.id

| Source of Compound | IC50 Value | Reference |

|---|---|---|

| Mangifera pajang | > 30 μg/mL (Inactive) | researchgate.net |

| Homotrigona fimbriata Propolis | 96.76 µM (43.96 µg/mL) | nih.govunmul.ac.id |

Assessment in Human Cervical Cancer (HeLa) Models

Similar to the findings in breast cancer models, the evaluation of this compound in human cervical cancer (HeLa) cells has produced varied outcomes. Research on this compound from Mangifera pajang showed that the compound exhibited moderate cytotoxic activity, with an IC50 value of 16.51 ± 0.55 μg/mL. researchgate.net However, a separate study on the compound sourced from stingless bee propolis found it to be inactive against HeLa cells, with an IC50 value greater than 110.04 µM (50.00 µg/mL). nih.gov

| Source of Compound | IC50 Value | Reference |

|---|---|---|

| Mangifera pajang | 16.51 ± 0.55 μg/mL | researchgate.net |

| Homotrigona fimbriata Propolis | > 110.04 µM (> 50.00 µg/mL) (Inactive) | nih.gov |

Impact on Human Colon Cancer (HT-29) Models

In studies involving the human colon cancer cell line HT-29, this compound isolated from Mangifera pajang demonstrated moderate cytotoxic activity. researchgate.net The reported IC50 value was 18.03 ± 0.75 μg/mL. researchgate.net Further research has also investigated its effects on another human colorectal adenocarcinoma cell line, Caco-2.

| Source of Compound | IC50 Value | Reference |

|---|---|---|

| Mangifera pajang | 18.03 ± 0.75 μg/mL | researchgate.net |

Investigations in Other Murine and Human Cancer Cell Lines

The anticancer activity of this compound has been assessed in other cancer cell lines, though the results suggest limited efficacy in these models. According to a study by Li et al., this compound showed insignificant anticancer activity, with IC50 values around 100 μg/mL, against several murine and human cancer cell lines. nih.gov Additionally, when tested against the human colorectal Caco-2 cell line, this compound from propolis was found to be inactive, with an IC50 value exceeding 110.04 µM. nih.gov

| Cell Line | Type | IC50 Value | Reference |

|---|---|---|---|

| Colon 26-L5 Carcinoma | Murine | ~100 μg/mL | nih.gov |

| B16-BL6 Melanoma | Murine | ~100 μg/mL | nih.gov |

| Lewis Lung Carcinoma | Murine | ~100 μg/mL | nih.gov |

| A549 Adenocarcinoma | Human Lung | ~100 μg/mL | nih.gov |

| HT-1080 Fibrosarcoma | Human | ~100 μg/mL | nih.gov |

| Caco-2 | Human Colon | > 110.04 µM (> 50.00 µg/mL) | nih.gov |

Neuropharmacological Investigations

Anticonvulsant Activity in Animal Models (via plant extract)

Research has pointed to the potential anticonvulsant properties of extracts from plants known to contain this compound. An investigation into extracts from Martynia annua leaves, which were found to contain this compound, demonstrated anticonvulsant action in an in-vivo model of maximal electroshock (MES)-induced convulsions. neuroquantology.com While extracts of Mangifera indica, another source of this compound, have been studied for anticonvulsant effects, research has often attributed this activity to other constituents, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG).

Other Emerging Pharmacological Activities

Beyond its cytotoxic properties, this compound is being explored for other therapeutic applications. A study identified that this compound sourced from propolis exhibited the strongest inhibitory effect on the alpha-glucosidase enzyme, with an IC50 of 3.46 µM/mL, suggesting a potential role in metabolic disease research. Furthermore, an in silico analysis highlighted this compound as a promising candidate for an anti-asthmatic drug, based on its predicted bioavailability and safety profile.

Anti-asthmatic Potential (In Silico Predictions)

In silico studies have been employed to predict the drug-likeness and potential anti-asthmatic properties of various phytochemicals, including this compound. mdpi.com Computational tools such as molinspiration and pkCSM have been used to evaluate its properties against other herbal compounds and the standard anti-asthma drug, fluticasone propionate. mdpi.comsciforum.net

One comparative in silico analysis of nine phytochemicals identified this compound as a promising candidate for development as an anti-asthma drug. mdpi.commdpi.com The study highlighted that this compound adheres to Lipinski's and Verber's rules for drug-likeness. mdpi.comresearchgate.net Furthermore, it was predicted to have considerable bioactivity for nuclear receptors (NRs), with bioactivity scores ranging from 0.20 to 0.96, similar to other phytochemicals like withaferin A and stigmasterol. mdpi.comsciforum.net

Pharmacokinetic predictions from pkCSM tools indicated that this compound has favorable properties. mdpi.comresearchgate.net It was shown to have high intestinal absorption (over 80%) and high Caco-2 permeability, which suggests good bioavailability. mdpi.commdpi.com The analysis also predicted that this compound is non-mutagenic, non-hepatotoxic, and not an inhibitor of cytochrome P450 enzymes. mdpi.comresearchgate.net Based on these computational predictions, this compound is considered a strong phytochemical candidate for further investigation in the treatment of asthma. mdpi.com

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Outcome | Reference |

| Drug-Likeness | ||

| Adherence to Lipinski's Rule | Obeys | mdpi.commdpi.com |

| Adherence to Verber's Rule | Obeys | mdpi.commdpi.com |

| Pharmacodynamics | ||

| Bioactivity Score (Nuclear Receptors) | 0.20 - 0.96 | sciforum.netresearchgate.net |

| Pharmacokinetics (Predicted) | ||

| Intestinal Absorption | >80% | mdpi.commdpi.com |

| Caco-2 Permeability (log Papp) | >0.90 x 10⁻⁶ cm/s | mdpi.comresearchgate.net |

| Cytochrome P450 Inhibition | Non-inhibitor | mdpi.comsciforum.net |

| Hepatotoxicity | Non-hepatotoxic | mdpi.comresearchgate.net |

| Mutagenicity | Non-mutagenic | mdpi.comresearchgate.net |

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against a range of microbial pathogens, including bacteria and fungi. Studies on extracts from Mangifera pajang did not show significant antimicrobial activity for the isolated this compound in agar diffusion assays; however, other compounds isolated, such as methyl gallate, did show activity. nih.gov

More specific research on compounds isolated from Cameroonian grassland propolis has demonstrated the antimicrobial and antibiofilm capabilities of this compound. mdpi.com In one study, this compound, along with 27-hydroxythis compound and ambolic acid, was tested for its effect on quorum sensing and biofilm formation. mdpi.com this compound inhibited the swarming motility of Pseudomonas aeruginosa PA01, with an inhibition zone of 12.3 ± 1.0 mm. mdpi.com

The compound also demonstrated notable activity in inhibiting biofilm formation by several microbial species. mdpi.com It was shown to inhibit biofilms of Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans, and Candida tropicalis at its minimum inhibitory concentration (MIC). mdpi.com The inhibitory effect on biofilm formation by E. coli was observed at concentrations as low as MIC/8. mdpi.com Significant biofilm inhibition was also noted for E. faecalis and C. albicans at both MIC and MIC/2 concentrations. mdpi.com

A separate study on a propolis extract from Vietnam, which contained this compound, showed good antimicrobial activity against the Gram-positive bacterium E. faecalis and the fungus C. albicans. researchgate.net Additionally, mixtures containing this compound have been reported to possess anti-trypanosomal activity against Trypanosoma brucei brucei. researchgate.net

Table 2: Summary of Antimicrobial and Antibiofilm Activity of this compound

| Target Organism | Activity Type | Observed Effect | Reference |

| Pseudomonas aeruginosa PA01 | Anti-Quorum Sensing | Inhibition of swarming motility (12.3 ± 1.0 mm zone) | mdpi.com |

| Enterococcus faecalis | Antibiofilm | Inhibition at MIC (32.4 ± 0.9%) and MIC/2 (12.6 ± 0.2%) | mdpi.com |

| Escherichia coli | Antibiofilm | Inhibition at MIC (44.5 ± 1.0%), MIC/2, MIC/4, and MIC/8 | mdpi.com |

| Candida albicans | Antibiofilm | Inhibition at MIC (44.5 ± 0.4%) and MIC/2 (26.1 ± 0.5%) | mdpi.com |

| Candida tropicalis | Antibiofilm | Inhibition observed at MIC and MIC/2 | mdpi.com |

| Staphylococcus aureus | Antibiofilm | Inhibition observed at MIC | mdpi.com |

| Listeria monocytogenes | Antibiofilm | Inhibition observed at MIC | mdpi.com |

| Salmonella typhi | Antibiofilm | Inhibition observed at MIC | mdpi.com |

| Trypanosoma brucei brucei | Antiparasitic | Anti-trypanosomal activity (in a mixture) | researchgate.net |

Future Perspectives and Research Directions

Advancements in Isolation and Characterization of Minor Mangiferonic Acid Congeners

This compound is typically isolated from complex natural mixtures, such as the stem bark of Mangifera indica or Cameroonian propolis, alongside a host of other triterpenoids. nih.govuni.lu Phytochemical investigations have successfully identified and characterized several related compounds, including mangiferolic acid, isomangiferolic acid, ambonic acid, and ambolic acid, often through a combination of chromatographic techniques and spectroscopic methods like NMR. nih.govuni.lunih.gov

Future research will likely focus on advancing these separation and identification techniques. The development of more sophisticated high-performance liquid chromatography (HPLC) methods and the application of hyphenated techniques like LC-MS/MS can facilitate the detection and isolation of minor, structurally similar congeners that are present in low concentrations. foodb.ca Characterizing these minor compounds is crucial, as subtle stereochemical or functional group differences can lead to significant variations in biological activity. Identifying these new natural products could unveil analogues with improved potency or novel mechanisms of action. uni.lu

In-depth Mechanistic Studies of this compound’s Biological Actions

Preliminary studies have indicated that this compound possesses notable biological activities, particularly cytotoxic effects against various cancer cell lines. ebi.ac.ukchem960.com For instance, it has shown activity against human breast cancer (MCF-7) cells. ebi.ac.ukchem960.com However, the precise molecular mechanisms underlying these effects are not yet fully understood.

Future research must prioritize in-depth mechanistic studies to move beyond preliminary activity screening. Current insights have been partially informed by in silico molecular docking studies, which have explored its potential interactions with key enzymes. These computational models suggest that this compound may interact with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation and pain, and Poly (ADP-ribose) polymerases (PARPs), a family of proteins critical to DNA repair and a target in cancer therapy. uni.luchem960.com To validate these computational hypotheses, further research involving cellular and molecular biology techniques is essential. Investigating the compound's effect on specific signaling pathways, apoptosis induction, and cell cycle regulation in cancer cells will provide a clearer picture of its mode of action.

Exploration of Synergistic Effects with Other Phytochemicals

A significant future research direction is the systematic exploration of this compound's synergistic effects with other phytochemicals. Studies could be designed to evaluate combinations of this compound with other mango-derived compounds, such as mangiferin or quercetin, to identify combinations that produce enhanced anticancer or anti-inflammatory effects. Such research could lead to the development of potent, multi-component botanical drugs with improved therapeutic indices.

Development of Targeted Delivery Systems for this compound

A major challenge for the therapeutic application of hydrophobic compounds like this compound is their poor bioavailability. Targeted drug delivery systems offer a promising solution to overcome these limitations. By encapsulating the active compound in carriers like nanoparticles, liposomes, or polymeric micelles, it is possible to improve its solubility, protect it from premature degradation, and facilitate its delivery to specific tissues or cells.

While significant research has been conducted on developing nano-delivery systems for other mango phytochemicals like mangiferin to enhance cancer chemotherapy, this area remains unexplored for this compound. Future research should focus on designing and developing novel delivery systems specifically for this compound. These systems could be engineered with surface ligands to actively target cancer cells, thereby increasing the compound's local concentration at the site of action and minimizing systemic exposure. Such advancements are critical for translating the promising in vitro activities of this compound into effective preclinical and clinical outcomes.

Computational Drug Design and Optimization of this compound Analogues

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are used to evaluate the drug-likeness of natural products and guide the design of new, more effective analogues. uni.lu

This compound has already been the subject of molecular docking studies to predict its binding affinity to various therapeutic targets. uni.luchem960.com The next logical step is to use these computational models as a foundation for the rational design of novel this compound analogues. By modifying its structure in silico, researchers can predict how changes will affect binding affinity, selectivity, and pharmacokinetic properties. This computational approach can prioritize the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error synthesis. The optimization of this compound's structure could lead to the development of new chemical entities with enhanced therapeutic potential.

Q & A

Q. What are the primary natural sources of Mangiferonic acid, and how can they be reliably identified in plant matrices?

this compound is predominantly found in the resinous exudates of plants such as Sindora glabra and propolis from the stingless bee species Tetragonula sapiens. Identification involves phytochemical screening using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to isolate and confirm its structure. For plant matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended to distinguish this compound from structurally similar triterpenes like ambolic acid or isoceanothic acid .

Q. What standardized analytical methods (e.g., HPLC, GC-MS) are recommended for quantifying this compound in complex biological samples?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used due to its sensitivity for triterpenoids. For enhanced specificity, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) can resolve co-eluting compounds. Method validation should include linearity (5–200 µg/mL), recovery rates (>90%), and precision (RSD < 5%) as per ICH guidelines. Detailed protocols for solvent extraction (e.g., ethanol:water gradients) and column specifications (C18, 5 µm particle size) must be documented to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathways of this compound in plant systems, considering gene expression correlations?

A multi-omics approach is critical:

- Transcriptomics : Profile terpene synthase (TPS) genes (e.g., SgTPS3, SgTPS5) in S. glabra phloem tissues across ontogenetic stages using RNA-seq. Prioritize genes with >500-fold expression changes .

- Biochemical assays : Conduct in vitro enzyme activity tests with farnesyl pyrophosphate (FPP) substrates to verify TPS catalytic specificity.

- Metabolite correlation : Use weighted gene co-expression network analysis (WGCNA) to link TPS expression levels with this compound accumulation (e.g., negative correlation with SgTPS5). Control variables such as plant age, tissue type, and environmental stressors (e.g., wound-induced resin production) must be standardized .

Q. What strategies should be employed to reconcile contradictory findings regarding this compound's pharmacological mechanisms across different in vitro and in vivo models?

Contradictions often arise from methodological variability. Address these through:

- Systematic reviews : Meta-analyses of dose-response relationships (e.g., IC50 ranges in anti-inflammatory assays) to identify outlier studies.

- Experimental replication : Standardize cell lines (e.g., RAW 264.7 macrophages) and animal models (e.g., Sprague-Dawley rats) across labs.

- Mechanistic validation : Use CRISPR/Cas9 knockouts to confirm target pathways (e.g., NF-κB inhibition) and rule off-target effects via metabolomic profiling. Document statistical methods (e.g., ANOVA with Tukey post-hoc tests) and effect sizes to facilitate cross-study comparisons .

Q. How should researchers evaluate the ecological role of this compound in plant-insect interactions, particularly in resin-producing species?

Design field and lab experiments to assess:

- Insect behavior : Dual-choice assays using resin extracts with/without this compound to test deterrent effects on herbivores (e.g., Hyblaea puera).

- Chemical ecology : Quantify this compound in resin across seasons and correlate with herbivory rates using generalized linear mixed models (GLMMs).

- Gene-environment interactions : Measure TPS expression under simulated herbivory (e.g., methyl jasmonate treatment) to establish biosynthetic induction. Include negative controls (e.g., solvent-only extracts) and validate chemical identities via LC-MS .

Methodological Considerations

- Reproducibility : Adhere to FAIR data principles—publish raw NMR spectra, chromatograms, and RNA-seq datasets in repositories like GenBank or MetaboLights .

- Statistical rigor : Use power analysis (α = 0.05, β = 0.2) to determine sample sizes and report confidence intervals for bioactivity metrics .

- Ethical compliance : For studies involving animal models, cite Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.